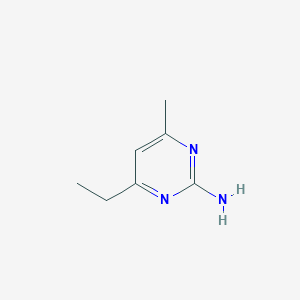

4-Ethyl-6-methylpyrimidin-2-amine

Descripción general

Descripción

4-Ethyl-6-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by an ethyl group at position 4 and a methyl group at position 6 of the pyrimidine ring. Pyrimidines are nitrogen-containing heterocycles widely studied for their biological and therapeutic activities, including roles in drug design, agrochemicals, and molecular recognition .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-methylpyrimidin-2-amine typically involves the condensation of ethyl acetoacetate with guanidine under basic conditions, followed by cyclization and subsequent alkylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidines depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives, particularly benzamide derivatives. For instance, researchers synthesized several new compounds by reacting 4-ethyl-6-methylpyrimidin-2-amine with 4-(bromomethyl)benzoyl bromide under basic conditions. The resulting compounds exhibited significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus fumigatus .

Table 1: Synthesis of Benzamide Derivatives

| Compound | Yield (%) | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 6a | 60 | Moderate | Moderate |

| 6d | 62 | High | High |

| 6f | 64 | High | Moderate |

| 6h | 60 | High | High |

Antimicrobial Activity

The synthesized derivatives of this compound were evaluated for their antimicrobial properties. Certain derivatives demonstrated activity comparable to standard drugs such as Streptomycin and Amphotericin-B. Specifically, compounds containing [3-hydrophenyl], [3-chlorophenyl], and [4-nitrophenyl] moieties exhibited notable antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including those based on this compound. Some derivatives have shown significant inhibition of the COX-2 enzyme, which is crucial in inflammatory processes. The IC50 values for these compounds were reported to be competitive with established anti-inflammatory drugs like celecoxib .

Antimalarial Activity

The compound has also been explored in the context of antimalarial drug development. Research indicates that hybrids incorporating pyrimidine structures exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. These hybrids demonstrated low cytotoxicity in vitro while effectively suppressing parasite growth in vivo .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of derivatives based on this compound is crucial for optimizing their biological activities. Variations in substituents on the pyrimidine ring significantly influence the pharmacological profiles of these compounds. For instance, modifications can enhance antibacterial potency or alter anti-inflammatory efficacy .

Mecanismo De Acción

The mechanism of action of 4-Ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in diseases like malaria and cancer .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key pyrimidin-2-amine derivatives, their substituents, molecular weights, and applications:

Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., methyl, ethyl) enhance metabolic stability, while electron-withdrawing groups (e.g., chloro) increase reactivity for further functionalization .

- Structural Flexibility : Dihedral angles between pyrimidine and substituent rings (e.g., 29.41° in 4-Methyl-6-phenylpyrimidin-2-amine) influence molecular conformation and intermolecular interactions .

- Drug Design : Piperidine and morpholine substituents improve solubility and bioavailability, as seen in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine .

Actividad Biológica

Overview

4-Ethyl-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, especially in oncology and antimicrobial research.

Biochemical Pathways

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably, it has been shown to inhibit the expression and activities of several inflammatory mediators, including:

- Prostaglandin E2

- Inducible nitric oxide synthase (iNOS)

- Tumor necrosis factor-alpha (TNF-α)

- Nuclear factor kappa B (NF-κB)

- Leukotrienes

- Interleukins

These mechanisms suggest a potential role in anti-inflammatory and anticancer therapies, as these mediators are often involved in tumor progression and inflammatory diseases .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound and its derivatives. For instance, derivatives of this compound have demonstrated selective cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications to the ethyl and methyl groups can significantly influence the compound's efficacy against tumor cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research has shown that certain derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives synthesized from this compound have displayed effectiveness against Gram-positive bacteria, while showing limited activity against Gram-negative strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.0625 to 2.5 mg/mL for different bacterial strains .

Study on Antimicrobial Activity

A recent study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial activity. The results indicated that some derivatives showed promising antibacterial effects against Staphylococcus aureus and Listeria monocytogenes. The study utilized agar disk diffusion assays to assess the inhibition zones, revealing that certain compounds exhibited significant antibacterial activity compared to controls .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| 4-Ethyl-6-methylpyrimidin-2-amide | 0.125 | Listeria monocytogenes |

| 4-Chlorophenyl derivative | 0.5 | Staphylococcus aureus |

| Unmodified 4-Ethyl derivative | 1.25 | Escherichia coli |

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves a condensation reaction between ethyl acetoacetate and guanidine under basic conditions, followed by cyclization. The use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate is common in laboratory settings. In industrial applications, continuous flow processes are being explored to enhance yield and efficiency while minimizing environmental impact.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 4-Ethyl-6-methylpyrimidin-2-amine?

A common approach involves refluxing a mixture of substituted chalcones (e.g., (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones) with guanidine nitrate and lithium hydroxide in ethanol. The reaction is typically purified via column chromatography using silica gel and ethyl acetate/petroleum ether eluents. Yield optimization may require adjusting reaction time, temperature, and stoichiometry . For derivatives, nucleophilic substitution or condensation reactions with amines (e.g., ethylamine) under controlled pH conditions are employed, followed by recrystallization .

Q. How is this compound characterized experimentally?

Key characterization techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and aromaticity. For example, pyrimidine protons typically resonate at δ 6.5–8.5 ppm .

- Mass Spectrometry (ESI-MS/HRMS) : To verify molecular weight and fragmentation patterns (e.g., m/z 214.27 for CHN) .

- Melting Point Analysis : Used to assess purity, with values ranging 149–218°C for structurally similar pyrimidines .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrimidine derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and dihedral angles between aromatic rings (e.g., phenyl and pyrimidine rings at 29.41°–46.32°), resolving tautomeric forms or regiochemical inconsistencies. Data refinement using programs like SHELXL ensures accuracy (R factor < 0.04) .

Q. What computational approaches predict the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms calculates molecular orbitals, ionization potentials, and atomization energies. For example, Becke’s 1993 functional achieved <2.4 kcal/mol deviation in thermochemical data . Applications include modeling hydrogen-bonding interactions in supramolecular assemblies .

Q. How can researchers address low synthetic yields in pyrimidine derivatives?

- Catalytic Optimization : Use transition metal catalysts (e.g., Pd/C) for cross-coupling reactions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., from 7% to 24% in triazine analogs) .

Q. Data Contradiction and Validation

Q. How to reconcile discrepancies between experimental and computational spectroscopic data?

Cross-validation with multiple techniques is critical. For instance, if NMR signals conflict with DFT-predicted shifts, X-ray crystallography can confirm the dominant tautomer. Redundant synthetic routes (e.g., alternative protecting groups) may also clarify structural assignments .

Q. What safety protocols are essential for handling pyrimidine derivatives?

- PPE : Gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during reflux or solvent evaporation.

- Waste Disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for professional disposal .

Propiedades

IUPAC Name |

4-ethyl-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-3-6-4-5(2)9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSSCQYIZLNIDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114042-92-1 | |

| Record name | 4-ethyl-6-methylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.